2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile

Description

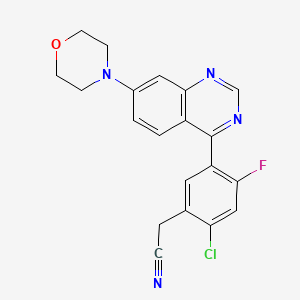

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile is a structurally complex small molecule characterized by a quinazoline core substituted with a morpholine ring at the 7-position. The phenyl ring attached to the quinazoline bears chloro and fluoro substituents at the 2- and 4-positions, respectively, and an acetonitrile group at the benzylic position. The acetonitrile moiety may enhance solubility or serve as a reactive handle for further derivatization.

Properties

Molecular Formula |

C20H16ClFN4O |

|---|---|

Molecular Weight |

382.8 g/mol |

IUPAC Name |

2-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C20H16ClFN4O/c21-17-11-18(22)16(9-13(17)3-4-23)20-15-2-1-14(10-19(15)24-12-25-20)26-5-7-27-8-6-26/h1-2,9-12H,3,5-8H2 |

InChI Key |

PZKDNHZCJIRCJU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)C4=C(C=C(C(=C4)CC#N)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinazoline core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.

Introduction of the morpholino group: The morpholino group is introduced through a substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholino group.

Chlorination and fluorination:

Formation of the acetonitrile group:

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Scientific Research Applications

2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile involves the inhibition of DNA-dependent protein kinase (DNA-PK) activity. This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are critical for cancer cell survival. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to cancer cell death. The molecular targets and pathways involved include the DNA-PK complex and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A: (S)-[2-Chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxy-pyridazin-3-yl)methanol (Patent: EP Bulletin, 2023)

- Structural Differences: Compound A replaces the acetonitrile group with a (6-methoxy-pyridazin-3-yl)methanol moiety. The pyridazine ring introduces additional hydrogen-bonding capacity, while the methanol group may improve aqueous solubility compared to the nitrile.

- Implications : The solid form described in the patent suggests optimized crystallinity and stability for pharmaceutical formulation. The stereochemistry (S-configuration) further indicates enantioselective biological targeting, a feature absent in the achiral acetonitrile derivative.

Compound B : 3-(2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-3,6-dihydropyrimidine-1(2H)-yl)phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester (Patent: 2025)

- Structural Differences : The quinazoline-morpholine core is replaced with a dihydropyrimidine and dihydroisoxazole ring. The trifluoromethyl and ethyl ester groups enhance lipophilicity, favoring agrochemical applications (e.g., herbicide formulations).

- Implications : Compound B’s formulation in a glyphosate-containing suspension highlights its role as a synergistic herbicide, contrasting with the acetonitrile compound’s likely focus on kinase inhibition.

Comparative Data Table

Research Findings and Discussion

- Bioactivity : The target compound’s quinazoline-morpholine scaffold aligns with kinase inhibitors (e.g., EGFR inhibitors), where morpholine improves solubility and target binding . In contrast, Compound B’s dihydropyrimidine and lipophilic groups suggest a mechanism involving plant enzyme disruption, such as acetolactate synthase (ALS) inhibition .

- Synthetic Challenges: Introducing the acetonitrile group may require careful nitrile stabilization during synthesis, whereas Compound A’s methanol-pyridazine moiety demands stereochemical control.

Biological Activity

The compound 2-(2-Chloro-4-fluoro-5-(7-morpholinoquinazolin-4-YL)phenyl)acetonitrile, also known as a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 486.3 g/mol. The structure features a quinazoline core, which is critical for its biological activity. The presence of the morpholine ring enhances its binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H18Cl2FN5O2 |

| Molecular Weight | 486.3 g/mol |

| IUPAC Name | [2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol |

| InChI Key | SXLLMNZBCYWXBH-UHFFFAOYSA-N |

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as kinases and receptors. The quinazoline core is known to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases. The morpholine moiety may enhance selectivity and binding affinity, while the pyridazine component contributes to overall biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated several quinazoline compounds against various cancer cell lines, revealing that those with bulky substituents at specific positions showed enhanced activity due to improved binding interactions with target proteins. For instance, compounds similar to our target showed IC50 values below 10 µg/mL against cell lines such as SKOV3 (ovarian cancer) and DU145 (prostate cancer) .

Antimicrobial Activity

Quinazolines have also been reported to possess antimicrobial properties. In a comparative study, derivatives were tested against a range of bacterial strains, demonstrating moderate to good antimicrobial activity. The structural modifications in compounds like this compound are believed to play a pivotal role in enhancing this activity .

Other Pharmacological Activities

The compound may also exhibit other pharmacological effects, including anti-inflammatory and analgesic activities, although these require further investigation. The diverse functionalities of quinazolines suggest potential applications in treating conditions beyond cancer and infections.

Case Studies

- Anticancer Efficacy : A recent study focused on the efficacy of quinazoline derivatives in inhibiting EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2). Compounds were screened for their ability to inhibit these targets with IC50 values ranging from 0.009 to 0.026 µM for EGFR .

- Microbial Inhibition : Another study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.